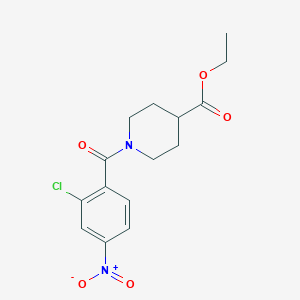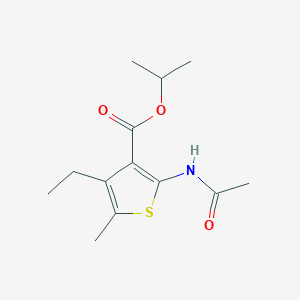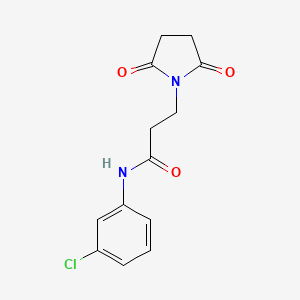
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with copper ions, making it a promising candidate for the detection of copper in biological samples.
Another area of research is the use of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit strong phototoxicity towards cancer cells under irradiation, making it a potential candidate for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by generating reactive oxygen species upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are still under investigation. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is its simplicity of synthesis, making it a viable candidate for large-scale production. However, one of the limitations is the lack of understanding of the compound's mechanism of action, which limits its potential applications.
Orientations Futures
There are several future directions for research on 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of research is the optimization of the compound's synthesis method to improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action to better understand its potential applications in various fields. Additionally, further studies are needed to evaluate the compound's safety and efficacy for cancer therapy.
Méthodes De Synthèse
The synthesis of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction proceeds via a cyclization process, resulting in the formation of the desired compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Propriétés
IUPAC Name |
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGADGRYZOEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)







![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
